molecular formula C16H19N3OS B1326637 4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 861238-33-7

4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1326637
CAS RN: 861238-33-7
M. Wt: 301.4 g/mol
InChI Key: ZEEVWOQMYZEZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C16H19N3OS and a molecular weight of 301.41 . It contains an allyl group (−CH2−HC=CH2), a cyclopentyloxy group, a phenyl group, and a 1,2,4-triazole ring with a thiol group .


Chemical Reactions Analysis

The allyl group in the molecule could undergo reactions typical for alkenes, such as electrophilic addition or oxidation . The thiol group might participate in oxidation reactions or form disulfide bonds. The triazole ring is generally stable but can participate in reactions with electrophiles or nucleophiles at the nitrogen atoms.

Scientific Research Applications

Antioxidant and Antiradical Activity

Compounds with an open thiogroup, such as certain 1,2,4-triazoles-3-thiones, have shown high indicators of antioxidant and antiradical activity. These properties are beneficial for improving the overall condition and biochemical processes in patients exposed to high doses of radiation. The chemical reactivity of 3-thio-1,2,4-triazoles has been compared to biogenic amino acids like cysteine, which also contains a free SH-group in its structure, indicating potential for therapeutic applications (Kaplaushenko, 2019).

Broad Biological Activities

The triazole class has been extensively studied for its broad range of biological activities. Novel 1,2,4-triazole derivatives have been developed with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. This diversity indicates the potential for these compounds to address various neglected diseases and challenges such as antibiotic resistance (Ferreira et al., 2013).

Antimicrobial and Antifungal Applications

The synthesis and biological evaluation of 1,2,4-triazole derivatives have highlighted their antimicrobial and antifungal capabilities. Recent studies have identified new compounds among 4,5-diphenyl-4H-1,2,4-triazole-3-thiols with pronounced antibacterial activity against S. aureus and antifungal activity against Candida albicans, underscoring the potential for the development of new antimicrobial agents (Ohloblina, 2022).

Applications in Agriculture and Medicine

Amino-1,2,4-triazoles serve as a raw material for the fine organic synthesis industry, used in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility and efficacy in various applications demonstrate the potential for wide-ranging use in both agriculture and medicine (Nazarov et al., 2021).

Drug Discovery and Development

1,2,4-Triazole-containing scaffolds have been recognized for their significance in drug discovery, particularly against cancer cells, microbes, and various diseases. The ability to synthesize these scaffolds using 3-amino-1,2,4-triazole highlights the ongoing search for efficient methodologies to develop new drug candidates (Nasri et al., 2021).

properties

IUPAC Name

3-(4-cyclopentyloxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-2-11-19-15(17-18-16(19)21)12-7-9-14(10-8-12)20-13-5-3-4-6-13/h2,7-10,13H,1,3-6,11H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEVWOQMYZEZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=C(C=C2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.